molecular formula C12H8ClNO2S B1584462 1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene CAS No. 6764-10-9

1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene

Cat. No. B1584462
CAS RN: 6764-10-9
M. Wt: 265.72 g/mol
InChI Key: QDZAHNHWJFQWDL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene, also known as 4-chloro-2-(nitrosomethyl)benzenesulfonamide, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 96-97°C, and is soluble in water, alcohol, and ether. The compound has a molecular weight of 243.6 g/mol and a molecular formula of C7H6ClNO3S.

Scientific Research Applications

Applications in Polyimide Synthesis

1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene has been utilized in the synthesis of transparent aromatic polyimides, as demonstrated in the research by Tapaswi et al. (2015). These polyimides, developed through conventional two-step thermal polycondensation, display high refractive indices, small birefringence, and good thermomechanical stabilities. Notably, the fully aromatic and non-fluorinated polyimides exhibit transparency and colorlessness, with significant transmittance in the visible region (Tapaswi et al., 2015).

Role in Nitrosobenzene Reduction

Montanari, Paradisi, and Scorrano (1999) investigated the reduction of nitrosobenzenes with thiols, including compounds related to 1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene. Their study in alcoholic media revealed complex reactions leading to azoxybenzenes and anilines. Specifically, the reaction of 4-chloronitrosobenzene with benzenethiol highlighted the formation of covalent adducts and subsequent intermediates (Montanari, Paradisi, & Scorrano, 1999).

Oxidation Studies

Loginova et al. (2011) explored the oxidation of polyfunctional sulfides, including derivatives of 1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene, with chlorine dioxide. The oxidation process was characterized by high chemoselectivity, revealing potential applications in organic synthesis and chemical transformations (Loginova et al., 2011).

Biodegradation Studies

Katsivela et al. (1999) examined the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium, potentially relevant to the study of 1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene. This research highlighted the bacterial utilization of 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, providing insights into environmental remediation and microbial degradation processes (Katsivela et al., 1999).

properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZAHNHWJFQWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327125
Record name 2-Nitro-4'-chloro diphenyl sulfide
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Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene

CAS RN

6764-10-9
Record name 1-[(4-Chlorophenyl)thio]-2-nitrobenzene
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Record name 1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene
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Record name 2-Nitro-4'-chloro diphenyl sulfide
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Record name 1-(4-chlorophenyl)sulfanyl-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

This compound was synthesized by the model procedure from the following compounds: 4-Chlorothiophenol (15.0 g, 0.10 mol), Na2CO3 (15.50 g, 0.15 mol), and 2-chloro-nitrobenzene (16.3 g, 0.10 mol). The crude product, mp 91°-93° C., was recrystallized from alcohol to afford 25.0 g (91%) of yellow crystals, mp 94°-95° C. (lit. mp 94° C.). IR(KBr) 3050 (C--H), 1512 and 1336 cm-1 (NO2); 1H NMR (CDCl3) δ 8.2 (m, 1 H) and 7.45 (m, 7 H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
16.3 g
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

2-Fluoronitrobenzene (1.5 g) and 4-chlorothio phenol (1.5 g) were dissolved in ethanol (30 ml) and potassium carbonate (1.4 g) was added thereto, followed by stirring at 60° C. for five hours. Subsequently, the solvent was removed under reduced pressure and the residue was dissolved in water (50 ml). The resultant solution was subjected to extraction with ethyl acetate (30 ml×2). The organic layer was washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The residue was re-crystallized from diethyl ether, to thereby produce the target compound (2.1 g) as pale-brown crystals.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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